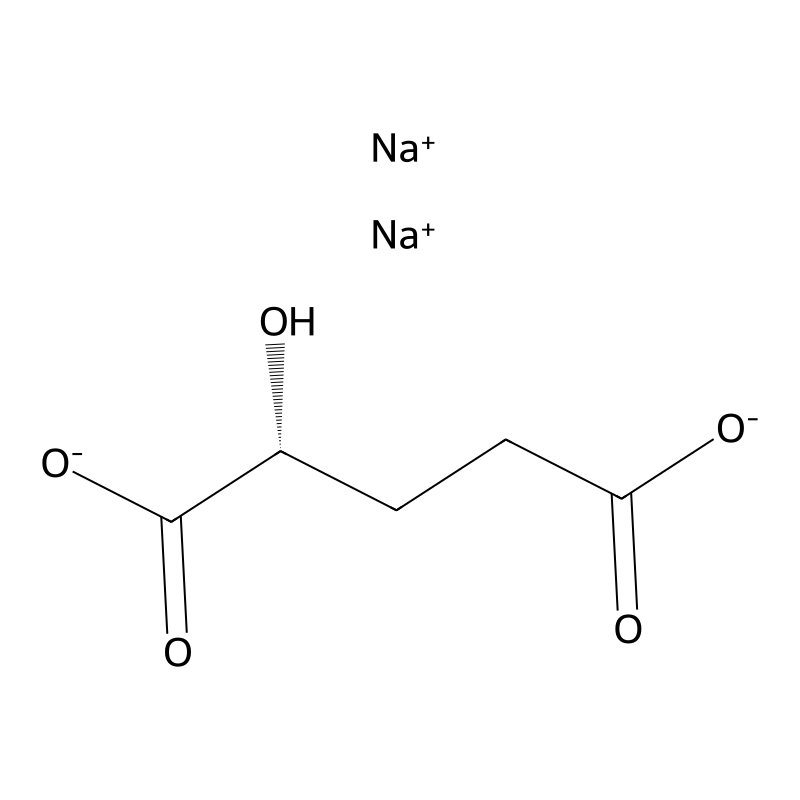

Sodium (R)-2-hydroxypentanedioate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Isomeric SMILES

Biochemical and Physiological Effects of Sodium (R)-2-hydroxypentanedioate

Glucose Metabolism and Insulin Sensitivity

Studies suggest that Sodium (R)-2-hydroxypentanedioate may influence how the body utilizes glucose (sugar) for energy. Some research indicates it might improve insulin sensitivity, potentially aiding in blood sugar control Source: [D-α-Hydroxyglutaric acid disodium salt: ].

Blood Pressure Regulation

Emerging evidence suggests a potential role for Sodium (R)-2-hydroxypentanedioate in regulating blood pressure. More research is needed to fully understand the mechanisms involved Source: [D-α-Hydroxyglutaric acid disodium salt: ].

Cellular Effects of Sodium (R)-2-hydroxypentanedioate

Research suggests that Sodium (R)-2-hydroxypentanedioate may influence cellular processes in various ways:

Cell Proliferation and Apoptosis

Studies indicate that Sodium (R)-2-hydroxypentanedioate might play a role in cell growth and death (apoptosis). Further investigation is required to elucidate the specific mechanisms involved Source: [D-α-Hydroxyglutaric acid disodium salt: ].

Cell Adhesion

Scientific evidence suggests that Sodium (R)-2-hydroxypentanedioate might influence how cells attach to each other and surrounding structures. The precise nature of this influence remains under investigation Source: [D-α-Hydroxyglutaric acid disodium salt: ].

Sodium (R)-2-hydroxypentanedioate, also known as disodium (2R)-2-hydroxypentanedioate, is a sodium salt of 2-hydroxyglutaric acid. This compound features a five-carbon chain with two carboxylic acid groups and one hydroxyl group, making it a unique chiral building block in organic synthesis. Its molecular formula is and it has a molecular weight of approximately 192.08 g/mol. Sodium (R)-2-hydroxypentanedioate is typically encountered as a white crystalline powder that is soluble in water, facilitating its use in various biochemical and industrial applications .

The specific mechanism of action of Sodium (R)-2-hydroxypentanedioate is currently under investigation. Research suggests that elevated levels of (R)-2-hydroxyglutaric acid, from which this compound is derived, may be linked to certain cancers, particularly gliomas [2]. The proposed mechanism involves the inhibition of enzymes involved in cellular metabolism by (R)-2-hydroxyglutaric acid, potentially leading to uncontrolled cell growth [4]. More research is needed to fully understand the mechanism by which Sodium (R)-2-hydroxypentanedioate affects biological systems.

Please note:

- PubChem: - National Institutes of Health. Sodium (R)-2-hydroxypentanedioate. [Accessed 2 May 2024]

- PubChem: - National Institutes of Health. Sodium (S)-2-hydroxypentanedioate. [Accessed 2 May 2024]

- Organic Chemistry by John McMurry (8th Edition, pg 842-843)

- Cancer Discovery (2012) 2(7): 651–666. doi:10.1158/2159-8290.CDI-12-0328

- Oxidation: This compound can be oxidized to yield 2-oxoglutarate, an important intermediate in the tricarboxylic acid cycle.

- Reduction: It can also be reduced back to (R)-2-hydroxyglutaric acid using reducing agents such as sodium borohydride.

- Substitution: The presence of the hydroxyl group allows for nucleophilic substitution reactions under basic conditions.

Common Reagents and Conditions- Oxidation Agents: Potassium permanganate and hydrogen peroxide are commonly used oxidizing agents.

- Reducing Agents: Sodium borohydride or lithium aluminum hydride are typically employed for reduction reactions.

- Substitution Conditions: Alkyl halides can be used in substitution reactions, with the reaction conditions varying based on the desired product.

Sodium (R)-2-hydroxypentanedioate is recognized for its role as a metabolic intermediate. It is involved in various biochemical pathways, particularly those related to energy metabolism and amino acid synthesis. Research indicates that it may have implications in metabolic disorders and could serve as a biomarker for certain diseases. Its unique stereochemistry contributes to its specific biological activities, differentiating it from its enantiomer, sodium (S)-2-hydroxypentanedioate .

Sodium (R)-2-hydroxypentanedioate can be synthesized through a straightforward neutralization reaction:

- Neutralization Reaction: Dissolve (R)-2-hydroxyglutaric acid in water.

- Addition of Sodium Hydroxide: Gradually add sodium hydroxide until the solution reaches a neutral pH.

- Evaporation: Evaporate the solution to obtain the sodium salt in solid form.

In industrial settings, advanced techniques such as crystallization and purification are employed to enhance yield and purity.

Sodium (R)-2-hydroxypentanedioate has diverse applications across various fields:

- Chemistry: Serves as a chiral building block for synthesizing complex organic molecules.

- Biology: Functions as a metabolic intermediate in biochemical pathways.

- Medicine: Investigated for potential roles in metabolic disorders and as a disease biomarker.

- Industry: Utilized in producing biodegradable polymers and environmentally friendly materials.

Research on sodium (R)-2-hydroxypentanedioate has explored its interactions with various enzymes and metabolic pathways. Notably, it has been studied for its inhibitory effects on α-ketoglutarate-dependent dioxygenases, which play crucial roles in cellular metabolism and epigenetic regulation. These studies highlight its potential therapeutic applications, particularly in cancer research where metabolic reprogramming is significant .

Similar Compounds- Sodium (S)-2-hydroxypentanedioate: The enantiomer of sodium (R)-2-hydroxypentanedioate, exhibiting different biological activities despite similar chemical properties.

- Sodium 2-oxoglutarate: A related compound involved in the tricarboxylic acid cycle but lacking the hydroxyl group.

Uniqueness

Sodium (R)-2-hydroxypentanedioate is distinguished by its specific stereochemistry, which imparts unique biological activities compared to its enantiomer and other related compounds. Its role as both a chiral building block and a metabolic intermediate enhances its value in scientific research and industrial applications .

This compound's unique properties make it an important subject of study within organic chemistry and biochemistry, contributing to advancements in both fields.

Wild-type IDH1/2-Mediated Synthesis

Sodium (R)-2-hydroxypentanedioate, also known as disodium (R)-2-hydroxyglutarate, is a salt form of (R)-2-hydroxyglutaric acid with the molecular formula C5H6Na2O5 [1]. In biological systems, the production of (R)-2-hydroxyglutarate (D-2-hydroxyglutarate or D-2HG) occurs through several enzymatic pathways, with isocitrate dehydrogenase (IDH) enzymes playing a central role [3]. Wild-type isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) are key metabolic enzymes that primarily catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate (also known as 2-oxoglutarate) in the tricarboxylic acid cycle [10].

Under normal physiological conditions, wild-type IDH1, which is predominantly localized in the cytosol and peroxisomes, catalyzes the NADP+-dependent conversion of isocitrate to α-ketoglutarate, generating NADPH in the process [11]. This reaction is reversible, and wild-type IDH1 can also catalyze the reductive carboxylation of α-ketoglutarate back to isocitrate using NADPH and CO2 [20]. However, this reverse reaction is generally less favored under normal cellular conditions [10].

Wild-type IDH2, which is localized in the mitochondria, functions similarly to IDH1 but operates within the mitochondrial matrix [11]. Both enzymes contribute to cellular redox balance by generating NADPH, which is crucial for various cellular processes including lipid biosynthesis and protection against oxidative stress [10]. The wild-type IDH enzymes can produce small amounts of D-2-hydroxyglutarate as a side reaction through the NADPH-dependent reduction of α-ketoglutarate, but this occurs at very low levels under normal conditions [13].

The enzymatic production of D-2-hydroxyglutarate by wild-type IDH1/2 is considered a minor alternative reductive reaction that competes with their primary function [29]. This side reaction becomes more significant under certain metabolic conditions, such as hypoxia or when there is an abundance of α-ketoglutarate and NADPH [14]. The resulting D-2-hydroxyglutarate is typically rapidly metabolized by D-2-hydroxyglutarate dehydrogenase to prevent accumulation [21].

Mutant IDH1/2 Neomorphic Activity

Mutations in IDH1 and IDH2 genes, particularly at specific arginine residues (R132 in IDH1 and R140 or R172 in IDH2), confer a neomorphic enzymatic activity that dramatically increases the production of D-2-hydroxyglutarate [13]. The most common mutation in IDH1, R132H, alters the enzyme's active site, impairing its normal catalytic function while enabling a new reaction: the NADPH-dependent reduction of α-ketoglutarate to D-2-hydroxyglutarate [6].

The structural basis for this neomorphic activity involves significant remodeling of the enzyme's active site [12]. In the R132H mutant of IDH1, the substitution of arginine with histidine disrupts the normal binding of isocitrate, reducing the enzyme's ability to catalyze the oxidative decarboxylation reaction [12]. Simultaneously, this mutation creates a new binding pocket that facilitates the reduction of α-ketoglutarate to D-2-hydroxyglutarate [6].

Interestingly, different mutations at the R132 position in IDH1 exhibit varying degrees of neomorphic activity [12]. For example, the R132Q mutation unusually preserves some conventional activity while also catalyzing robust D-2-hydroxyglutarate production [12]. This suggests that specific structural changes in the active site can differentially affect the balance between normal and neomorphic activities [12].

In IDH2, mutations at R140 and R172 similarly confer neomorphic activity, leading to increased D-2-hydroxyglutarate production [13]. The R140Q mutation in IDH2 has been extensively studied and shown to cause significant D-2-hydroxyglutarate accumulation in various tissues [13]. These mutant enzymes can produce D-2-hydroxyglutarate at levels 10-100 fold higher than wild-type enzymes, resulting in millimolar concentrations of D-2-hydroxyglutarate in cells harboring these mutations [13].

The pH of the cellular environment can also influence the neomorphic activity of mutant IDH enzymes [6]. Research has shown that lower pH enhances D-2-hydroxyglutarate production by IDH1-R132H in cells, although the catalytic activity of recombinant IDH1-R132H is relatively insensitive to pH in vitro [6]. This suggests that additional cellular factors may modulate the activity of mutant IDH enzymes in vivo [6].

Alternative Enzymatic Pathways

Beyond IDH1/2, several alternative enzymatic pathways contribute to D-2-hydroxyglutarate production in biological systems [7]. One significant pathway involves the enzyme 3-phosphoglycerate dehydrogenase (PHGDH), which primarily functions in serine biosynthesis [34]. PHGDH can catalyze the stereospecific reduction of α-ketoglutarate to D-2-hydroxyglutarate as a side reaction [34]. This reaction is coupled to the oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate, the primary reaction in the serine biosynthetic pathway [34].

Another important alternative pathway involves hydroxyacid-oxoacid transhydrogenase (HOT), also known as 4-hydroxybutyrate dehydrogenase [35]. This mitochondrial enzyme catalyzes the conversion of γ-hydroxybutyrate to succinic semialdehyde coupled with the reduction of α-ketoglutarate to D-2-hydroxyglutarate [35]. HOT expression is regulated during immune cell activation, suggesting a role for D-2-hydroxyglutarate in immune responses [35].

| Enzyme | Primary Function | D-2-hydroxyglutarate Production Mechanism | Cellular Localization |

|---|---|---|---|

| Wild-type IDH1 | Isocitrate to α-ketoglutarate conversion | Minor side reaction reducing α-ketoglutarate | Cytosolic, peroxisomal |

| Wild-type IDH2 | Isocitrate to α-ketoglutarate conversion | Minor side reaction reducing α-ketoglutarate | Mitochondrial |

| Mutant IDH1 (R132H/Q) | Neomorphic activity | Direct reduction of α-ketoglutarate | Cytosolic |

| Mutant IDH2 (R140Q/R172K) | Neomorphic activity | Direct reduction of α-ketoglutarate | Mitochondrial |

| PHGDH | Serine biosynthesis | Coupled reduction of α-ketoglutarate | Cytosolic |

| HOT/ADHFE1 | γ-hydroxybutyrate metabolism | Coupled reduction of α-ketoglutarate | Mitochondrial |

Additionally, malate dehydrogenase enzymes (MDH1 in the cytosol and MDH2 in mitochondria) can catalyze the reduction of α-ketoglutarate to L-2-hydroxyglutarate, the enantiomer of D-2-hydroxyglutarate [37]. While this produces the opposite stereoisomer, it represents another pathway by which 2-hydroxyglutarate can be formed in cells [37]. This reaction is considered a promiscuous activity of malate dehydrogenase, as it occurs at an efficiency 10^7-10^8 times lower than its primary reaction converting oxaloacetate to malate [37].

Lactate dehydrogenase A (LDHA) can also produce L-2-hydroxyglutarate under certain conditions, particularly in hypoxia or acidic environments [14]. This occurs through promiscuous substrate usage, where LDHA uses α-ketoglutarate instead of its usual substrate pyruvate [14]. The production of L-2-hydroxyglutarate by LDHA is enhanced at acidic pH, which promotes a protonated form of α-ketoglutarate that can bind to key residues in the substrate-binding pocket of LDHA [14].

Metabolic Fate and Catalytic Conversion

D-2-Hydroxyglutarate Dehydrogenase Mechanisms

D-2-hydroxyglutarate dehydrogenase (D2HGDH) is the primary enzyme responsible for the catabolism of D-2-hydroxyglutarate in biological systems [16]. This enzyme catalyzes the oxidation of D-2-hydroxyglutarate back to α-ketoglutarate, effectively reversing the reaction that produces D-2-hydroxyglutarate [16]. D2HGDH is a flavin adenine dinucleotide (FAD)-dependent enzyme located in the mitochondria [21].

The catalytic mechanism of D2HGDH involves several key steps [18]. First, D-2-hydroxyglutarate binds to the active site of the enzyme, with its C1-carboxyl and C5-carboxyl groups being recognized by specific arginine and lysine residues, respectively [18]. The C2-hydroxyl group of D-2-hydroxyglutarate is then stabilized and polarized by a zinc ion (Zn2+) and surrounding residues in the active site [18]. A histidine residue acts as a Lewis base to abstract the proton from the C2-hydroxyl group [18].

Following proton abstraction, a hydride anion is expelled from the C2 atom of D-2-hydroxyglutarate and transferred to the N5 atom of the isoalloxazine ring of FAD, leading to the formation of α-ketoglutarate and a reduced flavin (FADH2) [18]. The reduced FAD is subsequently oxidized by molecular oxygen, generating hydrogen peroxide, or by electron transfer to other acceptors in the electron transport chain [18].

Recent research has provided detailed structural insights into the substrate specificity and catalytic mechanism of D2HGDH [16]. Crystal structures of human D2HGDH in complex with various substrates, including D-2-hydroxyglutarate, have revealed that the enzyme comprises three domains: a FAD-binding domain, a substrate-binding domain, and a small C-terminal domain [16]. The active site is located at the interface of the FAD-binding domain and the substrate-binding domain [16].

D2HGDH exhibits high substrate specificity for D-2-hydroxyglutarate, with much lower activity toward other hydroxy acids such as D-malate and D-lactate [16]. This specificity is conferred by the precise arrangement of residues in the substrate-binding pocket that recognize the unique structure of D-2-hydroxyglutarate [16]. Mutations in these key residues can significantly impair the enzyme's activity and are associated with D-2-hydroxyglutaric aciduria, a rare neurometabolic disorder characterized by D-2-hydroxyglutarate accumulation [21].

In bacterial systems, D2HGDH has been shown to couple with electron transfer flavoprotein (ETF) and ETF-ubiquinone oxidoreductase (ETFQO) to transfer electrons from D-2-hydroxyglutarate oxidation to the respiratory chain [34]. This coupling is essential for efficient D-2-hydroxyglutarate metabolism and energy production [34]. In human mitochondria, D2HGDH similarly transfers electrons to ETF, establishing a metabolic link between D-2-hydroxyglutarate oxidation and the mitochondrial electron transport chain [28].

Integration with TCA Cycle Metabolism

The metabolism of D-2-hydroxyglutarate is intimately connected with the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle [19]. The primary product of D-2-hydroxyglutarate oxidation, α-ketoglutarate, is a key intermediate in the TCA cycle [19]. Thus, the conversion of D-2-hydroxyglutarate to α-ketoglutarate by D2HGDH directly feeds into central carbon metabolism [19].

In normal cellular metabolism, α-ketoglutarate is further processed in the TCA cycle by the α-ketoglutarate dehydrogenase complex, which catalyzes its oxidative decarboxylation to succinyl-CoA [19]. This reaction generates NADH and is coupled to the subsequent steps of the TCA cycle that ultimately produce energy in the form of ATP [19]. Therefore, the efficient removal of D-2-hydroxyglutarate by D2HGDH not only prevents its accumulation but also contributes to energy production through the TCA cycle [21].

Interestingly, elevated levels of D-2-hydroxyglutarate, such as those observed in cells with mutant IDH1/2, can disrupt normal TCA cycle function [9]. Research has shown that D-2-hydroxyglutarate can inhibit α-ketoglutarate dehydrogenase activity, leading to decreased flux through the TCA cycle [9]. This inhibition shifts cellular metabolism toward increased reductive carboxylation, which increases the reliance on glucose oxidation and endogenous substrates to maintain flux through the TCA cycle [9].

The metabolic consequences of D-2-hydroxyglutarate accumulation include distinct alterations in various metabolic pathways [9]. For example, increased D-2-hydroxyglutarate supply is associated with increased β-oxidation of short-chain fatty acids and degradation of amino acids [9]. These reactions provide intermediates that directly feed into the TCA cycle through succinyl-CoA, fumarate, and oxaloacetate, compensating for the impaired flux through α-ketoglutarate dehydrogenase [9].

| Metabolic Parameter | Normal Conditions | High D-2-hydroxyglutarate Conditions |

|---|---|---|

| TCA Cycle Flux | Normal through α-ketoglutarate dehydrogenase | Decreased through α-ketoglutarate dehydrogenase |

| Reductive Carboxylation | Limited | Increased |

| ATP Production | Primarily from glucose oxidation | Increased reliance on β-oxidation and endogenous substrates |

| Citrate Levels | Normal | Elevated |

| α-ketoglutarate Levels | Normal | Decreased |

| Succinate Levels | Normal | Elevated |

Furthermore, D-2-hydroxyglutarate can affect mitochondrial bioenergetics beyond its effects on the TCA cycle [25]. Studies in cardiac tissue have shown that D-2-hydroxyglutarate impairs cellular respiration in mitochondrial preparations and reduces ATP production [25]. It also inhibits the activities of several key enzymes involved in energy metabolism, including cytochrome c oxidase (complex IV of the respiratory chain), α-ketoglutarate dehydrogenase, citrate synthase, and creatine kinase [25].

Reductive Carboxylation Pathways

Reductive carboxylation represents an alternative metabolic pathway that becomes particularly important under certain conditions, such as hypoxia or when mitochondrial function is impaired [20]. In this pathway, α-ketoglutarate undergoes reductive carboxylation to form isocitrate, which is then converted to citrate [20]. This reaction is essentially the reverse of the normal TCA cycle reaction catalyzed by IDH enzymes [20].

Wild-type IDH1 and IDH2 can catalyze the NADPH-dependent reductive carboxylation of α-ketoglutarate to isocitrate [20]. This reaction is particularly important for lipid synthesis under hypoxic conditions, where cells rely almost exclusively on glutamine-dependent reductive carboxylation catalyzed by IDH1 for lipid synthesis [10]. In contrast, under normoxic conditions, lipids are preferentially synthesized from glucose [10].

Interestingly, cancer-associated mutations in IDH1 and IDH2 that confer neomorphic activity to produce D-2-hydroxyglutarate also impair the enzymes' ability to catalyze reductive carboxylation [20]. Biochemical analyses have shown that IDH1 and IDH2 with mutations at the active site arginines (R132 in IDH1, R140 or R172 in IDH2) are unable to carry out the reductive carboxylation of α-ketoglutarate to isocitrate [20]. These mutants are defective in both the normal oxidative decarboxylation of isocitrate and the reductive carboxylation of α-ketoglutarate [20].

The impairment of reductive carboxylation in cells expressing mutant IDH may have significant metabolic consequences, particularly under conditions where this pathway is important for cell survival [20]. For example, cells with mutant IDH may be compromised in their ability to produce acetyl-CoA under hypoxia or when mitochondrial function is otherwise impaired [20]. This could potentially contribute to the altered metabolic phenotype observed in IDH-mutant tumors [20].

Elevated levels of D-2-hydroxyglutarate can also influence reductive carboxylation pathways indirectly by inhibiting α-ketoglutarate dehydrogenase [9]. This inhibition shifts the model toward increased production of citrate through the NADPH-dependent reverse function of IDH2 [9]. This shift, in turn, increases fluxes for the transport of citrate into the cytosol and conversion of citrate to acetyl-CoA and oxaloacetate via ATP citrate lyase [9]. Thus, D-2-hydroxyglutarate-dependent inhibition of α-ketoglutarate dehydrogenase can promote reductive carboxylation as an alternative metabolic pathway [9].

Cellular Compartmentalization

Mitochondrial versus Cytosolic Distribution

The distribution of D-2-hydroxyglutarate between mitochondrial and cytosolic compartments is a critical aspect of its cellular metabolism [29]. This distribution is influenced by the localization of enzymes involved in D-2-hydroxyglutarate production and degradation, as well as by mechanisms for its transport between compartments [29].

The primary enzymes responsible for D-2-hydroxyglutarate production are differentially localized within the cell [24]. IDH1, which can produce D-2-hydroxyglutarate through its normal side reaction or through neomorphic activity when mutated, is predominantly found in the cytoplasm and peroxisomes [11]. In contrast, IDH2 is localized to the mitochondria [11]. This differential localization means that D-2-hydroxyglutarate can be produced in both cytosolic and mitochondrial compartments [24].

Similarly, alternative enzymes that contribute to D-2-hydroxyglutarate production have specific subcellular localizations [24]. PHGDH, which can produce D-2-hydroxyglutarate during serine biosynthesis, is primarily cytosolic [34]. HOT/ADHFE1, which generates D-2-hydroxyglutarate during γ-hydroxybutyrate metabolism, is localized to the mitochondria [29]. The mitochondrial and cytosolic forms of malate dehydrogenase (MDH2 and MDH1, respectively) can produce L-2-hydroxyglutarate in their respective compartments [24].

The enzyme responsible for D-2-hydroxyglutarate degradation, D2HGDH, is exclusively localized to the mitochondria [21]. This means that D-2-hydroxyglutarate produced in the cytosol must be transported into the mitochondria for degradation [21]. The specific transporter responsible for this process has not been fully characterized, but it is believed to be part of the mitochondrial carrier family [29].

The compartmentalization of D-2-hydroxyglutarate metabolism has important implications for its cellular effects [27]. Accurate measurement of metabolites in distinct subcellular compartments is crucial for understanding and pharmacologically targeting metabolic pathways [27]. The concentration of D-2-hydroxyglutarate may vary significantly between mitochondrial and cytosolic compartments, leading to differential effects on enzymes and processes in these compartments [27].

In cells with IDH1 mutations, D-2-hydroxyglutarate is primarily produced in the cytosol and can accumulate to high levels in this compartment [24]. This cytosolic accumulation can affect various cytosolic enzymes and processes, including epigenetic regulators that are sensitive to D-2-hydroxyglutarate [24]. In contrast, cells with IDH2 mutations produce D-2-hydroxyglutarate primarily in the mitochondria, which may lead to more pronounced effects on mitochondrial metabolism [24].

Intracellular Transport Mechanisms

The transport of D-2-hydroxyglutarate between cellular compartments is a critical aspect of its metabolism, yet the specific mechanisms involved are not fully understood [29]. As a charged molecule at physiological pH, D-2-hydroxyglutarate cannot freely diffuse across lipid membranes and requires specific transport systems [27].

The mitochondrial inner membrane contains numerous carrier proteins that facilitate the transport of various metabolites between the mitochondrial matrix and the cytosol [27]. These carriers belong to the mitochondrial carrier family and typically operate through exchange mechanisms, where the transport of one metabolite is coupled to the transport of another in the opposite direction [27].

While a specific transporter for D-2-hydroxyglutarate has not been definitively identified, it is likely that it is transported by carriers that normally handle structurally similar metabolites such as α-ketoglutarate, malate, or other dicarboxylic acids [29]. The mitochondrial dicarboxylate carrier or the α-ketoglutarate carrier may potentially transport D-2-hydroxyglutarate, although this has not been directly demonstrated [29].

In addition to its transport between mitochondrial and cytosolic compartments, D-2-hydroxyglutarate can also be transported across the plasma membrane [26]. Research has shown that tumor-derived D-2-hydroxyglutarate can be taken up by immune cells such as CD8+ T cells, affecting their metabolism and function [26]. This suggests the existence of plasma membrane transporters capable of mediating D-2-hydroxyglutarate uptake from the extracellular environment [26].

The efficiency of D-2-hydroxyglutarate transport between cellular compartments may influence its metabolic fate and biological effects [27]. If transport is rate-limiting, D-2-hydroxyglutarate may accumulate in the compartment where it is produced before it can be transported to the mitochondria for degradation [27]. This could lead to compartment-specific effects of D-2-hydroxyglutarate on cellular processes [27].

Understanding the mechanisms of D-2-hydroxyglutarate transport is important for developing strategies to modulate its levels in specific cellular compartments [27]. For example, targeting transport processes could potentially be a therapeutic approach to reduce D-2-hydroxyglutarate accumulation in cells with IDH mutations [27].

Two-Dimensional Liquid Chromatography

Two-dimensional liquid chromatography represents the most sophisticated approach for separation and quantification of sodium (R)-2-hydroxypentanedioate enantiomers. The heart-cutting two-dimensional liquid chromatography method has been specifically developed to address the analytical challenges associated with this compound [1] [2]. This technique employs a dual-column system where the first dimension utilizes an octadecylsilyl column for initial separation, followed by automated fraction collection and injection into a second dimension featuring a CHIRALPAK IC column for chiral resolution.

The methodology achieves exceptional sensitivity with limits of quantification as low as 0.25 picomoles per injection for both D-2-hydroxyglutarate and L-2-hydroxyglutarate derivatives [1]. The technique demonstrates superior resolution capabilities, with baseline separation achieving a resolution factor of 2.14 for the enantiomeric forms [2]. The automated nature of this system eliminates manual intervention between dimensions, significantly reducing analysis time while maintaining reproducibility.

Critical operational parameters include mobile phase optimization using methanol/acetonitrile/water systems with formic acid pH adjustment to 2.0 [2]. This acidic environment prevents interference from endogenous compounds while maintaining optimal peak shape and separation efficiency. The method demonstrates excellent precision with relative standard deviations below 6.58% and accuracy ranging from 88.2% to 92.8% [1].

Chiral Separation Methodologies

Direct chiral separation represents a fundamental approach for enantiomeric analysis of sodium (R)-2-hydroxypentanedioate without requiring chemical derivatization. Chiral stationary phases provide molecular recognition sites that interact differentially with R and S enantiomers, enabling baseline separation through thermodynamic selectivity differences [3] [4].

The CHIRALPAK IC column demonstrates optimal performance for 2-hydroxyglutarate enantiomer separation, utilizing cellulose-based chiral selectors with multiple recognition sites [2]. Mobile phase composition critically influences separation efficiency, with optimized systems employing acetonitrile/water mixtures containing volatile buffer systems. The separation mechanism relies on hydrogen bonding, π-π interactions, and steric recognition between the chiral stationary phase and analyte enantiomers [3].

Alternative chiral separation approaches include the use of cyclodextrin-based stationary phases and macrocyclic antibiotic columns [3]. β-cyclodextrin derivatives provide inclusion complex formation capabilities, while vancomycin and teicoplanin-based columns offer multiple chiral recognition sites through ionic interactions, hydrogen bonding, and dipole-dipole forces. These methodologies achieve detection limits in the nanomolar range while maintaining excellent selectivity for structurally similar compounds [5].

Mass Spectrometric Detection

Mass spectrometric detection provides unparalleled specificity and sensitivity for sodium (R)-2-hydroxypentanedioate quantification. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) employs multiple reaction monitoring (MRM) transitions to achieve highly selective detection [6] [7]. The primary transition monitors the molecular ion at m/z 147.030 with characteristic fragment ions providing confirmation of compound identity.

Derivatization strategies significantly enhance mass spectrometric performance through improved chromatographic retention and increased ionization efficiency. Diacetyl-L-tartaric anhydride (DATAN) derivatization produces stable esters with molecular ions at m/z 363.057, fragmenting to yield the characteristic m/z 147.030 transition [7] [8]. This approach achieves lower limits of quantification at 0.8 nanomoles per milliliter with excellent linearity across physiologically relevant concentration ranges.

Gas chromatography-mass spectrometry (GC-MS) provides an alternative detection approach following appropriate derivatization with silylating agents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) [9]. The methodology employs electron impact ionization with characteristic fragmentation patterns enabling both identification and quantification. Selected ion monitoring of the M-57 fragment (loss of tert-butyl group) provides optimal sensitivity for biological samples [9].

Spectroscopic Approaches

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy offers unique advantages for sodium (R)-2-hydroxypentanedioate analysis through non-destructive, label-free detection capabilities [10] [11] [12] [13]. High-field NMR systems operating at 900 MHz provide exceptional resolution for distinguishing between enantiomeric forms and analyzing metabolic pathways through 13C-enrichment studies.

The compound exhibits characteristic 1H NMR signals with the α-proton appearing as a quartet at 4.02 parts per million, while methylene protons display complex multiplet patterns between 1.84-2.29 parts per million [12] [13]. 13C NMR spectroscopy enables detection of both carboxyl carbons at 184.2 and 185.8 parts per million, providing definitive structural confirmation [13] [14]. Two-dimensional correlation experiments including heteronuclear single quantum correlation (HSQC) and heteronuclear multiple bond correlation (HMBC) facilitate unambiguous peak assignment [12] [13].

Sample preparation for NMR analysis requires careful attention to pH optimization, with studies demonstrating improved resolution at pH 6.0 compared to physiological pH [14] [15]. Tissue extract preparation involves perchloric acid extraction followed by freeze-drying and reconstitution in deuterium oxide containing internal standards [12] [13]. Cryogenically cooled probes significantly enhance sensitivity, enabling detection of physiologically relevant concentrations in tumor tissue samples [14].

Quantitative analysis employs internal standards such as sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4 (TSP) for accurate integration [10] [12]. The methodology demonstrates detection limits of approximately 308 nanomolar for D-2-hydroxyglutarate in optimized conditions [13]. Chiral derivatization approaches using NMR-active reagents enable enantiomeric discrimination without chromatographic separation [16].

Fluorescence-Based Detection Methods

Fluorescence detection provides exceptional sensitivity for sodium (R)-2-hydroxypentanedioate analysis through pre-column derivatization strategies. The genetically encoded fluorescent sensor D2HGlo represents a revolutionary approach utilizing fluorescence resonance energy transfer (FRET) technology [17] [18]. This biosensor demonstrates remarkable specificity for D-2-hydroxyglutarate with minimal cross-reactivity toward structurally similar metabolites.

The D2HGlo sensor exhibits a dissociation constant of 3.36 ± 0.67 micromolar with a dynamic range of 1.67, enabling quantification across clinically relevant concentration ranges [17] [18]. The sensor operates through conformational changes in the D-2-HG dehydrogenase regulator (DhdR) protein upon ligand binding, resulting in altered FRET efficiency between enhanced cyan fluorescent protein and circularly permuted Venus fluorescent protein [18]. Detection limits reach 308 nanomolar using optimized excitation at 440 nanometers and emission monitoring at 485 and 531 nanometers [17].

Alternative fluorescence approaches employ chemical derivatization with 4-nitro-7-piperazino-2,1,3-benzoxadiazole (NBD-PZ), producing highly fluorescent derivatives with excitation maxima at 395 nanometers and emission at 561 nanometers [1] [19] [20]. This derivatization strategy achieves extraordinary sensitivity with detection limits of 0.25 picomoles per injection when coupled with liquid chromatographic separation [1]. The reaction proceeds under mild conditions at 70°C for 30 minutes using hydrophilic condensing reagents [1] [2].

Derivatization Strategies

4-Nitro-7-piperazino-2,1,3-benzoxadiazole Approaches

The 4-nitro-7-piperazino-2,1,3-benzoxadiazole (NBD-PZ) derivatization strategy represents the most sensitive approach for sodium (R)-2-hydroxypentanedioate detection [1] [19] [20] [2]. This fluorogenic reagent reacts specifically with carboxylic acid functional groups in the presence of condensing agents, producing stable fluorescent esters with exceptional quantum yields.

The derivatization mechanism involves nucleophilic attack by the piperazine nitrogen on activated carboxyl groups, forming amide linkages with characteristic fluorescence properties [21] [22]. Optimal reaction conditions employ 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride as a hydrophilic condensing reagent, facilitating quantitative conversion at 70°C within 30 minutes [1] [2]. The choice of organic solvent critically influences reaction efficiency, with acetonitrile demonstrating superior performance compared to methanol due to reduced esterification side reactions [2].

The NBD-PZ derivatives exhibit remarkable photostability and pH independence across physiological ranges, making them suitable for biological sample analysis [20] [23]. Excitation and emission wavelengths at 395 and 561 nanometers respectively provide excellent signal-to-noise ratios with minimal interference from biological matrices [19] [20]. The methodology achieves detection limits of 0.25 picomoles per injection with linear dynamic ranges spanning three orders of magnitude [1].

Quality control measures include monitoring derivatization efficiency through visual color changes from clear to yellow, indicating successful ester formation [7]. Incomplete derivatization manifests as brown coloration, necessitating sample dilution or reaction optimization [7]. The derivatives demonstrate excellent chromatographic behavior on reversed-phase columns with retention times suitable for automated analysis [1] [2].

Sample Preparation Protocols

Comprehensive sample preparation protocols ensure reliable and reproducible analysis of sodium (R)-2-hydroxypentanedioate across diverse biological matrices [7] [8] [9]. Cell culture samples require immediate quenching with ice-cold methanol solutions to prevent metabolic turnover, followed by storage at -80°C until analysis [9]. The extraction procedure employs 80% methanol containing isotopically labeled internal standards to compensate for recovery variations [7] [8].

Tissue sample preparation involves homogenization in perchloric acid solutions followed by centrifugation and neutralization steps [12] [13]. The acidic extraction efficiently denatures proteins while preserving metabolite stability. Subsequent freeze-drying removes water completely, which is essential for successful derivatization reactions [7] [8]. Reconstitution in appropriate solvents must maintain pH stability while ensuring complete dissolution of metabolites.

Serum and plasma samples require careful handling to prevent hemolysis and metabolite degradation [7]. Direct analysis is possible for some methodologies, while others necessitate protein precipitation using organic solvents or acids [8]. Centrifugation at 3,500 revolutions per minute for 5 minutes effectively removes cellular debris and precipitated proteins [24]. Filtration through 0.45-micrometer membranes eliminates remaining particulates that could interfere with chromatographic analysis.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

2. Kranendijk, M., Struys, E.A., Van Schaftingen, E., et al. IDH2 Mutations in Patients with D-2-Hydroxyglutaric Aciduria. Science 330(6002), 336 (2014).

3. Struys, E.A., Salomons, G.S., Achouri, Y., et al. Mutations in the D-2-hydroxyglutarate dehydrogenase gene cause D-2-hydroxyglutaric aciduria. American Journal of Human Genetics 76, 358-360 (2005).

4. Reeves, H.C., and Ajl, S.J. Alpha-hydroxyglutaric acid synthetase. J. Bacteriol. 84(1), 186-187 (1962).